4-ethyl-2-methylhexane

Description

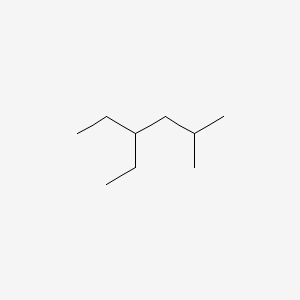

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZJIBOPKRSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184765 | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-75-7 | |

| Record name | 4-Ethyl-2-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-ethyl-2-methylhexane: Chemical and Physical Properties for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethyl-2-methylhexane (CAS No: 3074-75-7), a branched-chain alkane.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, and spectroscopic signature of this compound. Furthermore, it outlines robust experimental protocols for the determination of its key physical properties, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The guide also touches upon the synthesis, reactivity, and safety considerations relevant to the handling and application of this compound in a laboratory setting.

Introduction: Understanding the Significance of Branched Alkanes

Branched alkanes, such as this compound, are fundamental structures in organic chemistry. Unlike their straight-chain counterparts, the presence of alkyl branches significantly influences their physical properties, including boiling point, melting point, and viscosity. These characteristics are a direct consequence of their molecular architecture, which affects the efficiency of intermolecular packing and the magnitude of van der Waals forces. In the pharmaceutical and drug development sectors, branched alkanes serve as inert solvents, lubricants, and non-polar reference standards.[3] A thorough understanding of their properties is therefore paramount for their effective application and for the accurate interpretation of experimental outcomes. This compound, a nonane isomer, provides an excellent case study for the examination of these structure-property relationships.[4]

Molecular Structure and Identification

A precise understanding of the molecular structure of this compound is the foundation for interpreting its chemical and physical behavior.

Structural Representation

The structure of this compound consists of a six-carbon hexane backbone with a methyl group at the second carbon and an ethyl group at the fourth carbon.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are crucial:

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 3074-75-7[1][2] |

| Molecular Formula | C₉H₂₀[6] |

| Canonical SMILES | CCC(CC)CC(C)C[4][2][7] |

| InChI | InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3[2][5] |

| InChIKey | KYCZJIBOPKRSOV-UHFFFAOYSA-N[4][2][5] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 128.26 g/mol | [6] |

| Appearance | Colorless liquid with a slight hydrocarbon odor | [3] |

| Density | 0.719 - 0.721 g/cm³ | [8][9] |

| Boiling Point | 133.81 - 134.1 °C at 760 mmHg | [8][10] |

| Melting Point | -112.99 °C | [8] |

| Flash Point | 52.2 °C | [7][9] |

| Refractive Index (n_D) | 1.4046 | [8] |

| Vapor Pressure | 10.1 mmHg at 25 °C | [7] |

| Water Solubility | 359 µg/L (temperature not stated) | [8] |

| LogP (Octanol-Water Partition Coefficient) | 4.5 - 4.981 | [7][11] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is essential for the validation of a substance's identity and purity. The following protocols are designed to be self-validating by incorporating control measures and emphasizing the principles behind the measurements.

Boiling Point Determination via Micro-Boiling Point Method

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] For small sample volumes, the micro-boiling point method is highly efficient and minimizes waste. The principle relies on trapping a small bubble of air in an inverted capillary tube. As the liquid is heated, the vapor pressure increases, causing the trapped air to expand and a stream of bubbles to emerge. At the boiling point, the vapor pressure is sufficient to overcome the atmospheric pressure. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure has just dropped below the atmospheric pressure, providing an accurate measure of the boiling point.[6]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. carlroth.com [carlroth.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-ethyl-2-methylhexane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-ethyl-2-methylhexane, a branched alkane of interest in various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's nomenclature, physicochemical properties, synthesis, reactivity, potential applications, and analytical and safety protocols, grounding all information in authoritative scientific principles.

Chemical Structure and Nomenclature

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its name is derived from the longest continuous carbon chain, which is hexane (six carbons). An ethyl group (-CH2CH3) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the second carbon of the main chain.[2]

Synonyms and Identifiers:

-

Common Synonyms: 2-methyl-4-ethylhexane, Hexane, 4-ethyl-2-methyl-[3]

-

CAS Number: 3074-75-7[3]

-

Molecular Formula: C9H20[3]

-

Molecular Weight: Approximately 128.26 g/mol [3]

-

InChIKey: KYCZJIBOPKRSOV-UHFFFAOYSA-N[3]

The structure of this compound is characterized by its branched nature, which imparts specific physical and chemical properties distinct from its straight-chain isomer, nonane.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [3] |

| Molecular Weight | 128.26 g/mol | [3] |

| Boiling Point | ~134 °C | [4] |

| Melting Point | ~ -113 °C | [4] |

| Density | ~0.719 g/cm³ | [5] |

| Refractive Index | ~1.4046 | [6] |

| Water Solubility | Very low | [6] |

| LogP | ~4.5 | [7] |

Synthesis and Reactivity

Synthesis:

The industrial production of branched alkanes like this compound often involves the catalytic isomerization of linear alkanes. For instance, n-nonane can be converted to a mixture of its branched isomers, including this compound, over a platinum-supported acidic catalyst. This process involves a series of dehydrogenation, protonation, carbocation rearrangement, deprotonation, and hydrogenation steps.[3]

For laboratory-scale synthesis, the Corey-House synthesis (also known as the Gilman coupling) offers a versatile method for forming carbon-carbon bonds. To synthesize this compound, one could react lithium diethylcuprate with 2-bromo-4-methylhexane or lithium di(sec-butyl)cuprate with 1-bromo-3-methylpentane. The choice of reactants is guided by the desired bond formation and the availability of starting materials.

Caption: A possible synthetic route for this compound.

Reactivity:

As a saturated alkane, this compound is generally unreactive under normal conditions. It does not react with acids, bases, or common oxidizing and reducing agents. However, it can undergo combustion in the presence of excess oxygen to produce carbon dioxide and water. Under controlled conditions, it can participate in free-radical halogenation, where a hydrogen atom is substituted by a halogen. The presence of tertiary hydrogens in its structure makes it susceptible to radical abstraction at the 4-position.

Potential Applications

While specific, large-scale applications of pure this compound are not widely documented, its properties as a branched alkane make it relevant in several areas:

-

Fuel Additive: Branched alkanes are known to have higher octane ratings than their straight-chain counterparts, making them desirable components in gasoline to prevent engine knocking.[8]

-

Solvent: Due to its nonpolar nature, it can be used as a solvent for other nonpolar substances.

-

Research and Development: It serves as a model compound in studies of hydrocarbon combustion, atmospheric chemistry, and as a component in surrogate fuel mixtures.[9]

-

Potential in Drug Delivery: While not directly used, the principles of using hydrocarbons in drug delivery are established. For instance, semifluorinated alkanes are being explored as carriers for lipophilic drugs.[8] The hydrophobicity of molecules like this compound could be leveraged in the design of novel drug delivery systems, particularly for topical or specialized formulations.

Analytical Techniques

The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for analyzing volatile organic compounds like this compound. The compound is separated from a mixture based on its boiling point and interaction with the GC column's stationary phase, and then identified by its mass spectrum. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for its identification.[7]

Hypothetical GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.

-

GC Column: Use a nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The resulting fragmentation pattern will be characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide detailed structural information. The ¹³C NMR spectrum of this compound would show distinct signals for each of the nine carbon atoms, with their chemical shifts being indicative of their local electronic environment.[7]

Caption: A generalized workflow for the GC-MS analysis.

Safety and Handling

Hazards:

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

-

Skin Irritation: May cause skin irritation.

-

Drowsiness or Dizziness: May cause drowsiness or dizziness upon inhalation.

Precautionary Measures:

-

Ventilation: Use only in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Spill Response: In case of a spill, use non-sparking tools and absorbent materials for cleanup.

Conclusion

This compound, a branched C9 alkane, possesses distinct physicochemical properties that make it a subject of interest in fuel science, synthetic chemistry, and as a model compound in various research areas. While its direct applications in drug development are not established, the broader class of branched and functionalized alkanes holds potential in formulation and delivery. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

This compound - Solubility of Things. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C9H20 | CID 18312 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hexane, 4-ethyl-2-methyl- - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hexane, 4-ethyl-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PubMed Central. (2023). Retrieved January 8, 2026, from [Link]

-

2 - Safety data sheet. (2024). Retrieved January 8, 2026, from [Link]

-

4-ethyl-2-methyl hexane, 3074-75-7 - The Good Scents Company. (n.d.). Retrieved January 8, 2026, from [Link]

-

Structural Formula for this compound - YouTube. (2022). Retrieved January 8, 2026, from [Link]

-

This compound. - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]

-

Alkane - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Integrative Transcriptomics Reveals Regulatory Networks Underlying Fatty Acid and Lacquer Wax Formation in Fruit of Toxicodendron vernicifluum - MDPI. (2024). Retrieved January 8, 2026, from [Link]

-

4-Ethyl-2-methylhex-2-ene | C9H18 | CID 57267535 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C9H20 | CID 18312 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

pharmaceutical application of alkanesdocx | DOCX - Slideshare. (n.d.). Retrieved January 8, 2026, from [Link]

-

4-ethyl-2-methyl-hexane-Molbase. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. echemi.com [echemi.com]

- 11. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to 4-ethyl-2-methylhexane (CAS: 3074-75-7)

Introduction: Deconstructing a Branched Alkane

4-ethyl-2-methylhexane is a saturated, branched-chain aliphatic hydrocarbon with the chemical formula C₉H₂₀.[1][2][3] As a member of the nonane isomer group, its specific structural arrangement—featuring an ethyl group at the fourth carbon and a methyl group at the second carbon of a hexane backbone—imparts distinct physicochemical properties that differentiate it from its linear and other branched counterparts.[4] These properties, such as reduced melting point and specific viscosity characteristics, are critical in its applications, which range from being a component in high-octane fuels to a non-polar solvent in specialized chemical synthesis.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, analytical characterization, and core properties, designed to equip researchers with the foundational knowledge required for its application and study.

Section 1: Physicochemical and Molecular Properties

The molecular architecture of this compound dictates its physical behavior and chemical reactivity. As a non-polar, saturated hydrocarbon, it is chemically stable and insoluble in water but soluble in many organic solvents.[4] Its branched nature disrupts the intermolecular van der Waals forces compared to a straight-chain nonane, resulting in a lower boiling point. A summary of its key properties is presented below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3074-75-7 | [2][3] |

| Molecular Formula | C₉H₂₀ | [1][2][3] |

| Molecular Weight | 128.26 g/mol | [2][6][7] |

| Boiling Point | 133.8 - 134.1 °C at 760 mmHg | [1][8] |

| Melting Point | -113.0 °C | [1] |

| Density | 0.721 g/cm³ | [1] |

| Refractive Index | 1.4046 | [1] |

| Vapor Pressure | 10.1 mmHg at 25 °C | [1] |

| Flash Point | 52.2 °C | [1][8] |

| Water Solubility | 0.359 mg/L (temperature not stated) | [1] |

| LogP (Octanol/Water) | ~4.5 - 4.9 | [1][6][8] |

| IUPAC Name | this compound |[2][6] |

Section 2: Synthesis of Highly Branched Alkanes

The targeted synthesis of a specific, highly pure branched alkane like this compound for research purposes necessitates precise carbon-carbon bond-forming reactions, distinct from the large-scale industrial processes of alkylation and isomerization used in fuel production.[5] Laboratory-scale synthesis often relies on building the carbon skeleton through nucleophilic addition to carbonyls, such as the Grignard reaction, followed by removal of the oxygen functionality.[9]

The causality behind this choice lies in its versatility. The Grignard reaction allows for the controlled formation of a new carbon-carbon bond at a specific location, creating a secondary or tertiary alcohol intermediate. This intermediate can then be readily dehydrated to an alkene and subsequently hydrogenated to the final alkane. This multi-step approach provides a high degree of control over the final molecular architecture.[9]

Conceptual Synthetic Workflow: Grignard-Based Approach

A plausible retrosynthetic analysis for this compound would involve disconnecting one of the C-C bonds to reveal a Grignard reagent and a carbonyl compound. For example, reacting an isobutylmagnesium halide with pentan-3-one would form the tertiary alcohol precursor, which can then be converted to the target alkane.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: General Laboratory Synthesis

-

Grignard Reaction: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. Once formed, cool the solution in an ice bath and add the ketone (e.g., pentan-3-one) dissolved in anhydrous ether dropwise with stirring.

-

Work-up: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: Combine the crude alcohol with a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) and heat to induce elimination, collecting the resulting alkene(s) via distillation.[9]

-

Hydrogenation: Dissolve the collected alkene in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously until the reaction is complete (monitored by TLC or GC-MS).[9]

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude alkane can be purified by fractional distillation to yield the final, high-purity this compound.

Section 3: Analytical Characterization and Validation

The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data that, when combined, confirms the structure and purity of the compound.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the analysis of volatile hydrocarbons.[10] The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase, while the mass spectrometer provides mass information and a characteristic fragmentation pattern, acting as a molecular fingerprint.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating alkanes.

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program: Initiate at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[10] (Note: This must be optimized for the specific instrument and sample matrix).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 35-300.

-

-

Data Analysis:

-

Retention Index (RI): The retention time is compared to those of n-alkane standards to calculate the Kovats Retention Index. For this compound on a standard non-polar column, the RI is approximately 823-828.[6][11] This value is critical for confirming identity against library data.

-

Mass Spectrum: The EI mass spectrum will show a low-abundance molecular ion (M⁺) at m/z 128. The spectrum is dominated by fragment ions resulting from C-C bond cleavage. Key expected fragments include m/z 57 (tert-butyl cation fragment, often the base peak), m/z 43 (isopropyl cation), and other alkyl fragments.[2][6]

-

Caption: Standard analytical workflow for the identification of volatile compounds.

Secondary Techniques: NMR and IR Spectroscopy

While GC-MS is often sufficient for identification, NMR and IR spectroscopy provide definitive structural confirmation, which is essential for validating a newly synthesized batch or a reference standard.

-

¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would be complex due to overlapping signals from the various methylene (-CH₂) and methyl (-CH₃) groups. However, distinct features would include triplets for the terminal methyls of the ethyl group and doublets for the methyls at the C2 position.

-

¹³C NMR: Due to the molecule's asymmetry, nine distinct carbon signals would be expected. The chemical shifts would all appear in the aliphatic region (< 50 ppm).

-

Researchers should consult a spectral database like the Spectral Database for Organic Compounds (SDBS) for reference spectra of this or similar compounds.[12][13][14]

-

-

Infrared (IR) Spectroscopy: IR is used to confirm the presence of specific functional groups. For an alkane like this compound, the spectrum is simple but confirmatory.

-

Expected Absorptions: Strong C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for methyl and methylene groups will be visible in the 1375-1470 cm⁻¹ region. The absence of significant peaks in other regions (e.g., >3000 cm⁻¹, 1600-1800 cm⁻¹) confirms the absence of alkenes, carbonyls, or hydroxyl groups, thus verifying purity.[6]

-

Section 4: Applications and Industrial Relevance

The unique structure of this compound makes it relevant in several scientific and industrial contexts:

-

Fuel Science: As a highly branched alkane, it is a desirable component of gasoline. Its structure resists auto-ignition under compression, contributing to a higher octane number, which improves engine performance and efficiency.[5][15]

-

Organic Synthesis: Its chemical stability and non-polar nature make it a suitable solvent for reactions involving non-polar reagents, particularly when a specific boiling point is required.[4] It can also serve as a starting material or intermediate in the synthesis of other complex organic molecules.[4]

-

Analytical Chemistry: In research settings, pure this compound can be used as an analytical standard for the calibration of chromatographic systems or for spiking samples to identify its presence in complex mixtures like petroleum distillates.

Section 5: Safety, Handling, and Storage

As a volatile and flammable hydrocarbon, proper safety protocols are mandatory when handling this compound.

-

Hazards: The primary hazards are flammability and, with high exposure, potential respiratory irritation and central nervous system depression, which are common to volatile alkanes.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[16][17]

-

Use non-sparking tools and explosion-proof equipment.[16][17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16]

-

Keep away from oxidizing agents and other incompatible materials.

-

References

- A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.

- Spectral Database for Organic Compounds. Wikipedia.

- Spectral Database for Organic Compounds. Bioregistry.

- Spectral Database for Organic Compounds.

- Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.

- Mechanics for branched-chain alkane production.

- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library.

- This compound. LookChem.

- Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.

- CAS 3074-75-7: this compound. CymitQuimica.

- Spectral Database for Organic Compounds, SDBS. Search UW-Madison Libraries.

- Synthesis of H-branch alkanes. PEARL.

- This compound. PubChem | NIH.

- Hexane, 4-ethyl-2-methyl-. NIST WebBook.

- Chemical Properties of Hexane, 4-ethyl-2-methyl- (CAS 3074-75-7). Cheméo.

- This compound 3074-75-7 wiki. Guidechem.

- This compound. ChemicalBook.

- Hexane, 4-ethyl-2-methyl-. NIST WebBook.

- SAFETY D

- 4-ethyl-2-methyl hexane. The Good Scents Company.

- This compound. Benchchem.

- This compound SDS, 3074-75-7 Safety D

- Hexane, 4-ethyl-2-methyl-. NIST WebBook.

- Hexane, 4-ethyl-2-methyl-. NIST WebBook.

- Safety d

- This compound. Stenutz.

- Application Notes and Protocols for the GC-MS Analysis of 4-Methyl-2-hexanone. Benchchem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 3. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 4. CAS 3074-75-7: this compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 4-ethyl-2-methyl hexane, 3074-75-7 [thegoodscentscompany.com]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 14. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fr.cpachem.com [fr.cpachem.com]

An In-Depth Technical Guide to 4-ethyl-2-methylhexane: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 4-ethyl-2-methylhexane, a branched-chain alkane of interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, and physicochemical properties, followed by a detailed exploration of its synthesis and analytical characterization. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.

Molecular Structure and Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2][3] As an isomer of nonane, it is a colorless and volatile liquid with a characteristic hydrocarbon odor.[4] Its branched structure significantly influences its physical properties, such as boiling point and viscosity, when compared to its straight-chain counterpart, n-nonane.

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name, this compound, precisely describes the arrangement of its carbon skeleton.[5] The longest continuous carbon chain is a hexane (six carbons). An ethyl group (-CH2CH3) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the second carbon of this main chain.

Molecular Formula: C9H20[1][2][3]

Molar Mass: 128.26 g/mol [2]

The structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

Stereoisomerism

A key feature of this compound is the presence of two chiral centers at positions C-2 and C-4. This gives rise to the possibility of stereoisomers. Specifically, there can be (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) configurations. The synthesis of a specific stereoisomer requires stereoselective methods, which are crucial in drug development where the biological activity of a molecule can be highly dependent on its stereochemistry.[6][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 128.26 g/mol | [2] |

| Boiling Point | 133.81°C | [8] |

| Melting Point | -112.99°C | [8] |

| Density | 0.7190 g/cm³ | [8] |

| Solubility in Water | 359 µg/L | [4] |

| LogP | 3.46870 | [4] |

Synthesis of this compound

The synthesis of branched alkanes like this compound can be achieved through various organic reactions. The choice of method often depends on the desired purity, yield, and the starting materials available. The Corey-House synthesis is a particularly effective method for creating unsymmetrical alkanes with good yields.[9][10]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound using the Corey-House synthesis involves the coupling of an organocuprate with an alkyl halide.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Corey-House Synthesis

This protocol describes a self-validating system for the synthesis of this compound. Each step includes the rationale behind the choice of reagents and conditions.

Objective: To synthesize this compound via the Corey-House reaction.

Materials:

-

sec-Butyl bromide

-

Lithium metal

-

Copper(I) iodide

-

1-Bromo-2-methylpropane

-

Anhydrous diethyl ether

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Instrumentation:

-

Schlenk line or glove box for inert atmosphere operations

-

Reaction flasks and standard glassware, oven-dried

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Preparation of sec-Butyllithium:

-

In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether.

-

Slowly add sec-butyl bromide to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Causality: The use of an inert atmosphere and anhydrous conditions is critical as organolithium reagents are highly reactive towards oxygen and water.[11] Diethyl ether is a common solvent that solvates the lithium cation, stabilizing the organolithium reagent.

-

-

Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

-

Slowly add two equivalents of the prepared sec-butyllithium solution to the copper(I) iodide suspension. The formation of the Gilman reagent is indicated by a color change.

-

Causality: The Gilman reagent is a less basic and more selective nucleophile than the organolithium precursor, which is crucial for the subsequent coupling reaction and minimizing side reactions.[12]

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at -78 °C, slowly add one equivalent of 1-bromo-2-methylpropane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Causality: The SN2-like reaction between the Gilman reagent and the alkyl halide forms the new carbon-carbon bond.[8] The choice of a primary alkyl halide (1-bromo-2-methylpropane) is important as the Corey-House reaction works best with primary and secondary alkyl halides.[11]

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques. This section outlines the expected results from spectroscopic analysis, providing a self-validating framework for product characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Experimental Workflow:

Caption: A typical workflow for GC-MS analysis.

Expected Mass Spectrum:

The mass spectrum of this compound will show a characteristic fragmentation pattern for a branched alkane. The molecular ion peak (M+) at m/z 128 may be weak or absent.[13][14] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[15][16] Key fragments would be expected at m/z values corresponding to the loss of methyl, ethyl, and larger alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.

Expected Absorption Bands:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[17][18][19]

-

C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[20][21]

-

C-H bending (rocking): Absorptions for methyl groups around 1370-1380 cm⁻¹.[20][21]

The absence of significant peaks outside these regions confirms the absence of functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double or triple bonds.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound will be complex due to the presence of many chemically non-equivalent protons. The signals will be in the upfield region (typically 0.8-1.7 ppm) characteristic of alkanes. The splitting patterns will be complex due to coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum will show a distinct peak for each unique carbon atom in the molecule. The chemical shifts will be in the typical range for sp³ hybridized carbons (10-60 ppm).[22][23][24] The number of peaks will confirm the symmetry of the molecule.

Applications in Research and Drug Development

While hydrocarbons themselves are not typically active pharmaceutical ingredients, they play crucial roles in the pharmaceutical industry.[25]

-

Non-polar Solvents: Branched alkanes like this compound can be used as non-polar solvents in organic synthesis and for the extraction and purification of natural products.[4][26] Their specific solubility characteristics can be advantageous in certain applications.[4]

-

Excipients in Formulations: Alkanes can be used as excipients in topical formulations due to their emollient properties. Semifluorinated alkanes, which are structurally related, are being explored as drug carriers.[27][28]

-

Reference Standards: Pure isomers of alkanes are essential as reference standards in analytical chemistry, particularly in the petroleum and environmental sciences for the calibration of analytical instruments.

Safety and Handling

This compound, like other volatile alkanes, is a flammable liquid.[9] It is important to handle it in a well-ventilated area, away from ignition sources.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9]

References

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

GCMS Section 6.9.2. (n.d.). Whitman College. Retrieved from [Link]

-

Video: Mass Spectrometry: Branched Alkane Fragmentation. (2024). JoVE. Retrieved from [Link]

-

What is Wurtz reaction? What are its limitations? How have these limi. (2025). askIITians. Retrieved from [Link]

-

Corey House Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025). YouTube. Retrieved from [Link]

-

Corey House Reaction: Mechanism, Examples and Importance. (n.d.). Collegedunia. Retrieved from [Link]

-

Alkanes. (n.d.). University of Sheffield. Retrieved from [Link]

-

Branched chain alkanes. (n.d.). Retrieved from [Link]

-

Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

What is the exact mechanism of Corey House synthesis of alkanes? (2016). Quora. Retrieved from [Link]

-

Discuss the preparation of alkanes by Wurtz reaction. What is the limitation of the reaction? (2018). Sarthaks eConnect. Retrieved from [Link]

-

Corey-House synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

-

Corey–House synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Why is the Wurtz reaction not preferred for alkanes containing the odd number of carbon atoms? (2018). Quora. Retrieved from [Link]

-

Why is Wurtz reaction not preferred for preparation of alkanes containing odd no of carbon atoms? (2017). Sarthaks eConnect. Retrieved from [Link]

-

Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014). YouTube. Retrieved from [Link]

-

Why is Wurtz reaction not preferred for preparation of alkanes containing odd no of carbon atoms? (n.d.). Doubtnut. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023). PubMed Central. Retrieved from [Link]

-

This compound. (n.d.). Solubility of Things. Retrieved from [Link]

-

Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013). Master Organic Chemistry. Retrieved from [Link]

-

Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy. Retrieved from [Link]

-

Characteristics of Volatile Organic Compounds Emissions and Odor Impact in the Pharmaceutical Industry. (n.d.). MDPI. Retrieved from [Link]

-

Alkane synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hexane, 4-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Characteristics of Volatile Organic Compounds Emissions and Odor Impact in the Pharmaceutical Industry. (2024). ResearchGate. Retrieved from [Link]

-

Hexane, 4-ethyl-2-methyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

pharmaceutical application of alkanesdocx. (n.d.). Slideshare. Retrieved from [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023). ResearchGate. Retrieved from [Link]

-

A Brief Note on Alkanes and its Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

The Application of Solvents in the Pharmaceutical Industry. (n.d.). Aure Chemical. Retrieved from [Link]

-

hydrocarbons used in pharmaceuticals. (2013). The Student Room. Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

-

Alkenes: Uses in Pharma & Industry. (n.d.). Scribd. Retrieved from [Link]

-

Hexane, 4-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Hexane, 4-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 2. This compound. | 3074-75-7 [chemicalbook.com]

- 3. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 10. collegedunia.com [collegedunia.com]

- 11. Corey-House_synthesis [chemeurope.com]

- 12. quora.com [quora.com]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. youtube.com [youtube.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. thestudentroom.co.uk [thestudentroom.co.uk]

- 26. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 27. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

4-ethyl-2-methylhexane boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 4-ethyl-2-methylhexane: Boiling and Melting Points

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family, with the chemical formula C₉H₂₀.[1][2] As a branched-chain alkane, it is an isomer of nonane. Understanding the physical properties of such compounds, particularly their boiling and melting points, is fundamental in various scientific disciplines, including organic synthesis, materials science, and petrochemical engineering. These properties are direct manifestations of the molecule's structure and the intermolecular forces it exerts. This guide provides a comprehensive analysis of the boiling and melting points of this compound, grounded in theoretical principles and validated by established experimental methodologies.

Physicochemical Data of this compound

The boiling and melting points are critical physical constants that define the conditions under which a substance transitions between its solid, liquid, and gaseous states. The experimentally determined values for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₂₀ | [1][2][4] |

| Molecular Weight | 128.26 g/mol | [4][5] |

| Boiling Point | 133.8 °C to 134.1 °C | [1][5][6] |

| Melting Point | -112.99 °C | [6][7] |

| Density | 0.719 - 0.721 g/cm³ | [6][7] |

Theoretical Framework: The Influence of Molecular Structure on Physical Properties

The melting and boiling points of nonpolar compounds like alkanes are governed by the strength of their intermolecular forces, specifically London dispersion forces, which are a type of van der Waals force.[8] The magnitude of these forces is influenced by two primary factors: molecular size and molecular shape.

The Role of Molecular Size and Surface Area

As the number of carbon and hydrogen atoms in an alkane molecule increases, so does its molecular weight and the total number of electrons.[9] This leads to a larger and more polarizable electron cloud, which in turn strengthens the transient dipole-induced dipole interactions (London dispersion forces) between adjacent molecules.[10] Consequently, more energy is required to overcome these forces to transition from a liquid to a gas, resulting in a higher boiling point.[9][11] For this reason, the boiling points of straight-chain alkanes steadily increase with chain length.[10]

The Impact of Molecular Branching

For isomers, which have the same molecular formula but different structural arrangements, molecular shape becomes the dominant factor. Increased branching in an alkane chain leads to a more compact, spherical structure.[10] This compactness reduces the effective surface area over which adjacent molecules can interact.[8][10] A smaller contact area results in weaker London dispersion forces. Therefore, branched alkanes typically exhibit lower boiling points than their straight-chain counterparts.[8][12] this compound, as a branched C₉ alkane, exemplifies this principle, having a lower boiling point than n-nonane (151 °C).

Caption: Relationship between alkane branching and boiling point.

Experimental Determination Protocols

The accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following sections detail the standard, self-validating protocols for these measurements.

Boiling Point Determination: Micro-Reflux Method

For small sample volumes, the micro-boiling point (or micro-reflux) method is highly effective and accurate.[13] The principle hinges on heating a liquid until its vapor pressure equals the external atmospheric pressure, at which point continuous bubbling is observed.[14]

Protocol:

-

Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to prevent "bumping" during heating.

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer.

-

Clamp a thermometer such that its bulb is positioned about 1 cm above the liquid's surface. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Take a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.

-

-

Heating and Observation:

-

Turn on the stirrer for gentle agitation.

-

Begin heating the block. Initially, a slow stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid vaporizes and its vapor displaces the remaining air.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. At this point, the liquid is boiling vigorously.

-

-

Measurement:

-

Turn off the heat. The liquid will begin to cool, and the bubbling will slow down.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

-

-

Validation: For accuracy, allow the apparatus to cool and repeat the determination until two consistent values are obtained.

Caption: Workflow for micro-boiling point determination.

Melting Point Determination: Capillary Method

Since this compound has a very low melting point (-112.99 °C), its determination requires specialized low-temperature apparatus. However, the general principle, widely used for organic solids, is described here. The method relies on heating a small, powdered sample in a capillary tube at a controlled rate.[15] The melting point is recorded as a range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Protocol:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).[16]

-

Packing: Compact the sample into the sealed end of the tube by tapping or by dropping it down a long glass tube.[16][17] A well-packed sample ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[16]

-

Heating and Measurement:

-

If the approximate melting point is known, heat rapidly to about 20 °C below this temperature.[17]

-

Then, slow the heating rate to 1-2 °C per minute.[17] This slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T₂).

-

-

Purity Assessment: The melting point is reported as the range T₁ – T₂. A pure compound will have a sharp melting range (typically 0.5-1.5 °C).[18] Impurities tend to lower the melting point and broaden the melting range.[16][18]

Conclusion

The boiling point (approx. 134 °C) and melting point (-112.99 °C) of this compound are defining physical constants dictated by its molecular structure. As a branched C₉ alkane, its compact shape reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces and a lower boiling point compared to its straight-chain isomer, n-nonane. The precise experimental determination of these values, using validated protocols such as the micro-reflux and capillary methods, remains a cornerstone of chemical characterization, offering critical insights into a compound's identity and purity.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Real Chemistry. (2022, February 4). The Melting Point and Boiling Point of Alkanes [Video]. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

Kiper, R. A. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Quora. (2020, September 23). Why does the boiling point increase in alkanes?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 22). 8.8: Properties of Alkanes. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Unacademy. (n.d.). Boiling Point Of Alkanes. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, 4-ethyl-2-methyl- (CAS 3074-75-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ChemBK. (n.d.). Hexane, 4-ethyl-2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound [chemister.ru]

- 2. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 3. This compound | C9H20 | CID 18312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound [stenutz.eu]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Boiling Point Of Alkanes [unacademy.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. westlab.com [westlab.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. SSERC | Melting point determination [sserc.org.uk]

The Spectroscopic Signature of 4-ethyl-2-methylhexane: A Comprehensive Technical Guide

Introduction

In the landscape of organic chemistry, the precise structural elucidation of aliphatic hydrocarbons is fundamental. This guide provides an in-depth analysis of the spectroscopic data for 4-ethyl-2-methylhexane (CAS No: 3074-75-7), a saturated acyclic hydrocarbon with the molecular formula C₉H₂₀.[1][2] As a non-polar, branched alkane, its characterization relies on a synergistic application of modern spectroscopic techniques. This document serves as a technical resource for researchers and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on molecular characterization.

Molecular Structure and Isomerism

This compound is a structural isomer of nonane. Its branched nature gives rise to a unique spectroscopic fingerprint that allows for its differentiation from other isomers. Understanding the connectivity of its carbon backbone and the chemical environment of each proton is paramount for accurate spectral assignment.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 4-ethyl-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core thermodynamic properties of 4-ethyl-2-methylhexane, a branched-chain nonane isomer. Understanding these properties is fundamental in fields ranging from chemical engineering process design to the nuanced study of intermolecular forces that govern molecular interactions in drug development. This document eschews a rigid template, instead adopting a structure that logically flows from the foundational principles of thermochemistry to its practical determination and application. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system of protocols and data presentation, all grounded in authoritative references.

Introduction: The Significance of Thermodynamic Properties for Branched Alkanes

This compound (C9H20) is one of 35 structural isomers of nonane.[1] Its branched nature significantly influences its thermodynamic properties compared to its linear counterpart, n-nonane.[2][3] These properties, including the enthalpy of formation, heat capacity, and entropy, govern the molecule's stability, energy content, and phase behavior. In the context of drug development, understanding the thermodynamics of even simple aliphatic moieties can provide insights into ligand-receptor binding energetics and the hydrophobic effect. For process chemists and engineers, this data is critical for reaction design, safety analysis, and the optimization of separation and purification processes.[4] Branched alkanes are also key components of fuels, and their combustion characteristics are directly related to their thermodynamic stability.

Core Thermodynamic Properties: A Quantitative Overview

The following table summarizes the key thermodynamic and physical properties of this compound. It is important to note that while some experimental data exists, particularly for enthalpy of formation and phase change, other properties like standard entropy and a complete temperature-dependent heat capacity profile are less commonly reported for this specific isomer. In such cases, data for closely related isomers and computational estimations become valuable.

Table 1: Key Thermodynamic and Physical Properties of this compound

| Property | Symbol | Value | Units | Source & Method |

| Molecular Formula | - | C9H20 | - | - |

| Molecular Weight | MW | 128.255 | g/mol | IUPAC |

| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -281.33 ± 1.26 | kJ/mol | [5][6] Experimental (Combustion Calorimetry) |

| Standard Enthalpy of Vaporization (298.15 K) | ΔvapH° | 42.9 | kJ/mol | [7] Experimental |

| Boiling Point (at 1 atm) | Tb | 406.95 | K | [7] Experimental |

| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | Est. ~380-390 | J/mol·K | Estimated based on trends for nonane isomers |

| Isobaric Heat Capacity (liquid, 298.15 K) | Cp(l) | Est. ~280-290 | J/mol·K | Estimated based on trends for nonane isomers |

Experimental Determination of Thermodynamic Properties

The acquisition of high-fidelity thermodynamic data relies on precise calorimetric techniques. The choice of method is dictated by the specific property being measured.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For hydrocarbons, this is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

The underlying principle is Hess's Law. The combustion of this compound follows the balanced chemical equation:

C9H20(l) + 14 O2(g) → 9 CO2(g) + 10 H2O(l)

The experimentally measured enthalpy of combustion (ΔcH°) is then used to calculate the enthalpy of formation using the known standard enthalpies of formation of the products (CO2 and H2O):

ΔcH° = [9 × ΔfH°(CO2, g) + 10 × ΔfH°(H2O, l)] - [ΔfH°(C9H20, l) + 14 × ΔfH°(O2, g)]

Since the standard enthalpy of formation of an element in its standard state (O2 gas) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a container suitable for combustion, such as a gelatin capsule or a glass ampoule. For volatile liquids, this encapsulation is crucial to prevent evaporation before ignition.

-

Calorimeter Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure the final state of water is liquid, as per the standard state definition.

-

Pressurization and Immersion: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion. The bomb is then submerged in a precisely measured quantity of water in an insulated container (the calorimeter jacket).

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring and Data Acquisition: The temperature of the water is continuously monitored and recorded as it rises due to the heat released by the combustion. The final temperature is recorded after thermal equilibrium is re-established.

-

Calculation of Heat of Combustion: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate calibration experiments using a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Corrections: Several corrections are applied to the raw data to account for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and to adjust the final value to standard state conditions.

Diagram 1: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity and Entropy via Adiabatic Calorimetry

The isobaric heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. The standard molar entropy (S°) is a measure of the molecular disorder or randomness of a substance. Both are determined by measuring the heat capacity from near absolute zero to the temperature of interest.

-

Calorimeter and Sample Loading: A precisely known mass of the sample is sealed in a sample vessel within a cryostat. The calorimeter is designed to be highly isolated from its surroundings.

-

Cooling: The sample is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).

-

Stepwise Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing its temperature to rise. The system is then allowed to equilibrate.

-

Temperature Measurement: The temperature increase resulting from the energy input is measured with high precision.

-

Iterative Process: This process of heating and temperature measurement is repeated in small increments up to the desired final temperature.

-

Phase Transitions: At phase transitions (e.g., melting), the energy input will not cause a temperature change but will contribute to the enthalpy of the transition. This is also measured.

-

Calculation of Heat Capacity: The heat capacity at each temperature step is calculated from the amount of heat added and the measured temperature change.

-

Calculation of Entropy: The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero to the desired temperature, accounting for the entropy changes at phase transitions.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

-

Geometry Optimization: The first step is to find the lowest energy three-dimensional structure of the this compound molecule. This is achieved by performing a geometry optimization calculation, where the positions of the atoms are varied until a minimum on the potential energy surface is found. A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)) are chosen.

-

Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contribution to the thermodynamic properties.

-

-

Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), and the thermal corrections to the enthalpy and entropy. These corrections account for the contributions from translational, rotational, and vibrational motions of the molecule at a given temperature.

-

Calculation of Thermodynamic Properties:

-

Enthalpy of Formation: The computed total electronic energy is used in conjunction with appropriate atomistic correction schemes or isodesmic reactions to calculate the enthalpy of formation.

-

Heat Capacity and Entropy: The translational, rotational, and vibrational contributions are summed to give the total heat capacity and entropy of the molecule in the ideal gas state.

-

Diagram 3: Computational Workflow using DFT

Sources

- 1. This compound. | 3074-75-7 [chemicalbook.com]

- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 7. Hexane, 4-ethyl-2-methyl- [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

Synthesis pathways for 4-ethyl-2-methylhexane

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-methylhexane

Authored by a Senior Application Scientist

Foreword: The Strategic Synthesis of Branched Alkanes

Branched alkanes are foundational structures in organic chemistry, serving as critical components in fuels and as versatile feedstocks for the chemical industry.[1] Their branching significantly influences physical properties like boiling point and viscosity, and in the context of fuels, it leads to higher octane ratings and improved combustion characteristics.[1] this compound (C9H20) is a nonane isomer that presents a valuable case study in synthetic strategy. Its asymmetric structure, possessing a chiral center at the C4 position, requires careful consideration of carbon-carbon bond formation and, for advanced applications, stereochemical control.

This guide provides an in-depth exploration of the primary synthesis pathways to this compound. It moves beyond simple procedural lists to dissect the mechanistic underpinnings and strategic rationale behind each approach. We will explore classical coupling reactions, robust organometallic methods, and modern industrial processes, offering researchers and drug development professionals a comprehensive technical resource for the synthesis of this and structurally related molecules.

Physicochemical Profile of this compound

A clear understanding of the target molecule's properties is essential before embarking on its synthesis. This data informs purification strategies (e.g., distillation based on boiling point) and handling procedures.

| Property | Value | Source |

| Molecular Formula | C9H20 | [2][3] |

| Molecular Weight | 128.26 g/mol | [2][3] |

| CAS Number | 3074-75-7 | [2][3] |

| Boiling Point | ~134.1 °C at 760 mmHg | [4][5] |

| Density | ~0.721 g/cm³ | [4] |

| Refractive Index | ~1.4046 | [4][5] |

| Water Solubility | 359 µg/L (temperature not stated) | [4][5] |

| LogP | ~4.5 - 4.98 | [3][4][5] |

Synthesis Pathway I: Grignard Reagent Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[6] This pathway involves the nucleophilic attack of a Grignard reagent on a carbonyl compound, followed by dehydration and subsequent hydrogenation to yield the target alkane.

Retrosynthetic Analysis & Strategy

The synthesis of this compound can be envisioned by disconnecting the molecule into feasible precursors. A logical disconnection is at the C4-C5 bond, which suggests a reaction between a 6-carbon ketone and an ethyl Grignard reagent, or at the C3-C4 bond, suggesting a reaction between a 5-carbon ketone and an isobutyl Grignard reagent. The latter is often preferred as it builds the core branching early.

Our strategy will be to synthesize the tertiary alcohol, 4-ethyl-2-methylhexan-4-ol, via the reaction of pentan-2-one with an isobutylmagnesium halide. This alcohol is then dehydrated to form a mixture of alkenes, which are finally hydrogenated to the saturated alkane.

Experimental Workflow

Caption: Grignard synthesis workflow for this compound.

Detailed Protocol

Step 1: Preparation of Isobutylmagnesium Bromide

-

All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to ensure anhydrous conditions.[6]

-

To a three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

-

Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux.[7]

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

Step 2 & 3: Reaction with Ketone and Workup

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of pentan-2-one in anhydrous diethyl ether dropwise with vigorous stirring. Control the addition rate to maintain a gentle reflux.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction and protonate the alkoxide, forming 4-ethyl-2-methylhexan-4-ol.

Step 4 & 5: Dehydration and Hydrogenation

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of a strong acid, such as sulfuric or phosphoric acid. Heat the mixture to induce dehydration, yielding a mixture of alkenes (e.g., 4-ethyl-2-methylhex-3-ene and 4-ethyl-2-methylhex-4-ene).[1]

-

The resulting alkene mixture is then subjected to catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalyst to afford the final product, this compound.[1]

Causality and Trustworthiness

-

Why anhydrous conditions? Grignard reagents are potent bases and will react with water to produce alkanes, quenching the reagent.[6] This protocol is self-validating by ensuring all components are scrupulously dry.

-

Why an ether solvent? Ethereal solvents like diethyl ether or THF are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.[6]

-

Why acidic workup? A mild acid like NH4Cl is used to protonate the intermediate alkoxide without causing premature dehydration or side reactions.

-

Why hydrogenation? This final step ensures the complete saturation of the carbon backbone, as the preceding elimination reaction creates a double bond.